molecular formula C15H11NO B188350 2-Phenylindolizine-3-carbaldehyde CAS No. 3672-41-1

2-Phenylindolizine-3-carbaldehyde

Cat. No.: B188350
CAS No.: 3672-41-1
M. Wt: 221.25 g/mol
InChI Key: HXCCGUNEMZFUFU-UHFFFAOYSA-N
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Description

2-Phenylindolizine-3-carbaldehyde is an organic compound with the molecular formula C15H11NO It is a derivative of indolizine, a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylindolizine-3-carbaldehyde typically involves the formation of the indolizine ring followed by the introduction of the phenyl and carbaldehyde groups. One common method involves the cyclization of pyridine derivatives with appropriate substituents. For example, the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide can yield indolizine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Phenylindolizine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 2-Phenylindolizine-3-carboxylic acid.

    Reduction: 2-Phenylindolizine-3-methanol.

    Substitution: Various substituted phenylindolizine derivatives depending on the substituent introduced.

Scientific Research Applications

2-Phenylindolizine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylindolizine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

2-Phenylindolizine-3-carbaldehyde can be compared with other indolizine derivatives, such as:

Properties

IUPAC Name

2-phenylindolizine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-11-15-14(12-6-2-1-3-7-12)10-13-8-4-5-9-16(13)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCCGUNEMZFUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355911
Record name 2-phenylindolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3672-41-1
Record name 2-phenylindolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of the title compound described in the research?

A1: The research paper focuses on characterizing the crystal structure of 2-Phenylindolizine-3-carbaldehyde (4-phenylthiazol-2-yl)hydrazone hydrobromide monohydrate. The study reveals that the thiazole and indolizine rings within the molecule, connected by an NNC chain, exist in a nearly planar configuration []. This planarity is significant as it can influence the molecule's interactions with other molecules and biological targets. Additionally, the research identifies a network of hydrogen bonds involving the bromide ion, water molecule, and various functional groups within the molecule, which contribute to the overall crystal packing and stability [].

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